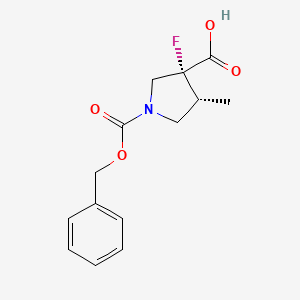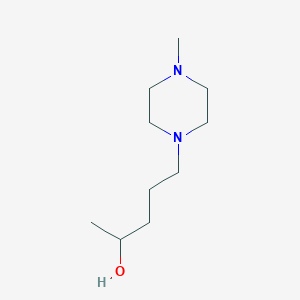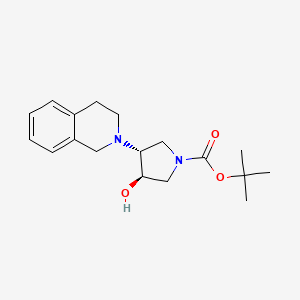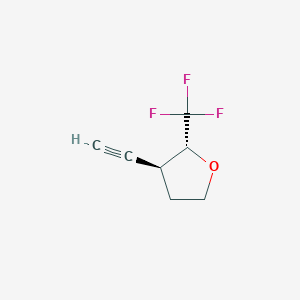
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is a synthetic organic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans typically involves the use of advanced organic synthesis techniques. One common method involves the trifluoromethylation of carbon-centered radical intermediates, which can be achieved through radical trifluoromethylation reactions . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of ethynyl-substituted oxolane derivatives.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxirane derivatives, while reduction can produce ethynyl-substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine
- rac-(2R,3S)-2-(4-chlorophenyl)oxolan-3-amine
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane, trans is unique due to the presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and make it valuable for specific research applications.
Propiedades
Fórmula molecular |
C7H7F3O |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane |
InChI |
InChI=1S/C7H7F3O/c1-2-5-3-4-11-6(5)7(8,9)10/h1,5-6H,3-4H2/t5-,6-/m1/s1 |
Clave InChI |
VKQYPQNAMKEUJL-PHDIDXHHSA-N |
SMILES isomérico |
C#C[C@@H]1CCO[C@H]1C(F)(F)F |
SMILES canónico |
C#CC1CCOC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


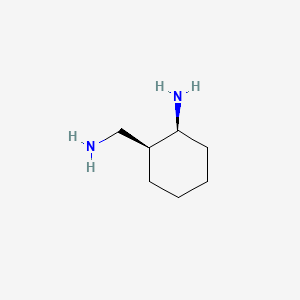
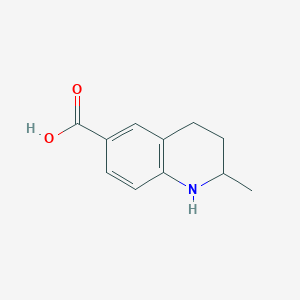
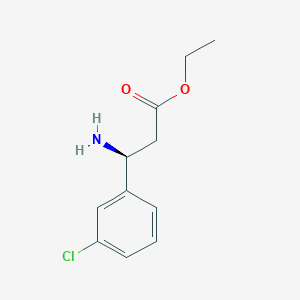
![3,9-Diazabicyclo[4.2.1]nonane](/img/structure/B13511623.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
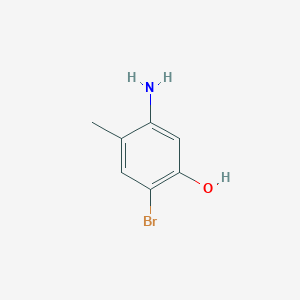
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
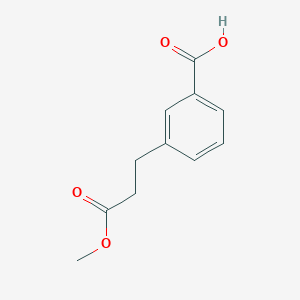

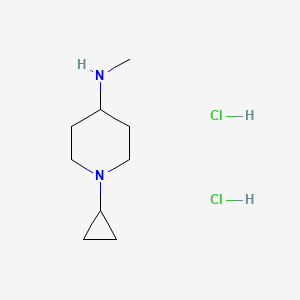
amino}acetic acid](/img/structure/B13511655.png)
